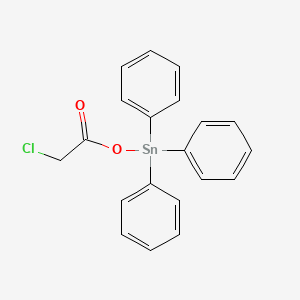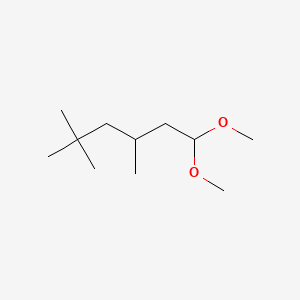
1,1-Dimethoxy-3,5,5-trimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isononanal dimethyl acetal typically involves the reaction of isononanal with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal .
Industrial Production Methods
In industrial settings, the production of isononanal dimethyl acetal is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of isononanal and methanol to a reactor containing the acid catalyst, followed by distillation to purify the product .
化学反応の分析
Types of Reactions
ISONOMETAL 3993 P undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form isononanoic acid.
Reduction: It can be reduced to form isononanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Isononanoic acid
Reduction: Isononanol
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
ISONOMETAL 3993 P has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Used in the study of metabolic pathways involving aldehydes and acetals.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a solvent and intermediate in the production of other chemicals.
作用機序
The mechanism of action of isononanal dimethyl acetal involves its ability to act as a protecting group for aldehydes. By converting aldehydes to acetals, it prevents unwanted side reactions during chemical synthesis. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
類似化合物との比較
Similar Compounds
Isononanal: The parent aldehyde of isononanal dimethyl acetal.
Isononanol: The reduced form of isononanal.
Isononanoic acid: The oxidized form of isononanal.
Uniqueness
ISONOMETAL 3993 P is unique due to its ability to form stable acetals, which are resistant to hydrolysis under acidic conditions. This makes it particularly useful in synthetic chemistry where protection of aldehyde groups is required .
特性
CAS番号 |
72894-13-4 |
|---|---|
分子式 |
C11H24O2 |
分子量 |
188.31 g/mol |
IUPAC名 |
1,1-dimethoxy-3,5,5-trimethylhexane |
InChI |
InChI=1S/C11H24O2/c1-9(8-11(2,3)4)7-10(12-5)13-6/h9-10H,7-8H2,1-6H3 |
InChIキー |
OKMANJUJOSTZGX-UHFFFAOYSA-N |
正規SMILES |
CC(CC(OC)OC)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)

![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
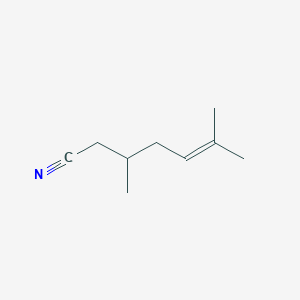
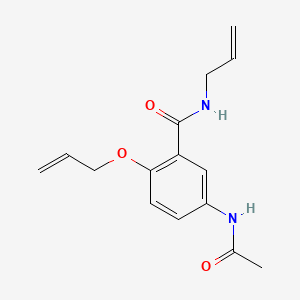
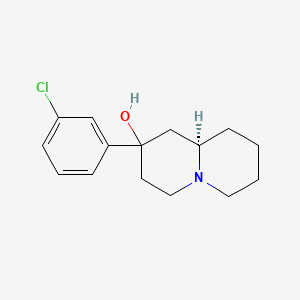
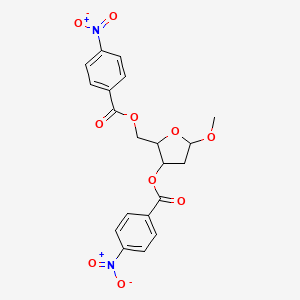

![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)
![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
